molecular formula C15H15N3O2S B2653205 N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzenesulfonamide CAS No. 868972-31-0

N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzenesulfonamide

Cat. No. B2653205
CAS RN: 868972-31-0
M. Wt: 301.36
InChI Key: VNWSZYYQGHAUFK-UHFFFAOYSA-N
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Description

“N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzenesulfonamide” is a chemical compound. The core structure of this compound is based on the imidazo[1,2-a]pyridine moiety . This moiety is a bicyclic heterocycle that consists of a pyridine ring fused with an imidazole ring .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been reported in the literature . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .

Scientific Research Applications

Synthesis and Anticancer Applications

The compound has been involved in the synthesis of derivatives with promising anticancer activity. For instance, derivatives bearing the benzenesulfonamide moiety have shown potent activity against human tumor cell lines, such as breast cancer cells. The structure-activity relationship studies of these compounds highlight the critical role of the benzenesulfonamide scaffold in mediating anticancer effects (Ghorab, El-Gazzar, Alsaid, 2014). Moreover, some sulfonamide derivatives have been evaluated for their radiosensitizing potential in cancer therapy, further indicating the compound's relevance in oncological research (Ghorab, Ragab, Heiba, El-Gazzar, Zahran, 2015).

Antimicrobial and Antifungal Applications

Research has also delved into the antimicrobial and antifungal potential of derivatives of this compound. For example, studies have synthesized and evaluated the biological activity of benzenesulfonamide derivatives, highlighting their significant antimicrobial and antifungal properties against various pathogenic strains. This suggests the potential of these compounds in developing new therapeutic agents for treating infections (Abbas, Abd El-Karim, Abdelwahed, 2017).

Molecular Structure and Property Studies

The compound and its derivatives have been subjects of studies focusing on their molecular structures and properties. Investigations into the photochemical decomposition of related compounds, for example, have provided insights into their stability and reactivity under various conditions. This is crucial for understanding their behavior in biological systems and the environment (Zhou, Moore, 1994).

properties

IUPAC Name

N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c1-12-7-8-18-11-13(17-15(18)9-12)10-16-21(19,20)14-5-3-2-4-6-14/h2-9,11,16H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNWSZYYQGHAUFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)CNS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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